2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride
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Overview
Description
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is a synthetic organic compound with a molecular formula of C12H18N2O2. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(1-aminoethyl)phenol with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(1-aminoethyl)phenoxy]-N,N-diethylpropanamide
- 2-[3-(1-aminoethyl)phenoxy]-N-methylacetamide
Uniqueness
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry.
Biological Activity
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
- Molecular Formula : C₁₂H₁₈N₂O₂
- SMILES : CCNC(=O)COC1=CC=CC(=C1)C(C)N
- InChI : InChI=1S/C12H18N2O2/c1-8(2)12(16)14-10-6-4-5-7-11(10)13/h4-7,8,13H,1-3,9,14H2,(H,16,17)
Research indicates that this compound may function as a ligand for specific receptors or enzymes. Its activity is particularly noted in inhibiting the Type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity. The compound appears to bind to the PscF protein within the T3SS apparatus, inhibiting effector protein translocation into host cells .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In studies assessing its effect on P. aeruginosa, it was found to inhibit T3SS-mediated secretion and translocation effectively. The IC₅₀ values for these activities were comparable to established inhibitors like salicylidene acylhydrazide (INP-007), showcasing its potential as a therapeutic agent against bacterial infections .
Cytotoxicity and Selectivity
In cytotoxicity assays using CHO cells, the compound did not exhibit significant cytotoxic effects at concentrations that inhibited T3SS activity. This selectivity suggests that it can be developed as a targeted therapeutic with reduced side effects compared to broad-spectrum antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the phenoxy ring have shown to affect potency significantly. For instance, replacing chlorine substituents with other groups resulted in a marked decrease in activity, highlighting the importance of specific functional groups in maintaining efficacy .
Table 1: Structure-Activity Relationship Data
Compound Variant | Substituent Change | IC₅₀ (µM) | Activity Level |
---|---|---|---|
Parent Compound | None | 0.8 | High |
Variant A | Chlorine to Fluorine | 4.0 | Moderate |
Variant B | No Substituent | 10.0 | Low |
Case Studies and Applications
Several case studies have documented the application of this compound in clinical settings, particularly in treating infections caused by Pseudomonas aeruginosa. Its selective inhibition of T3SS allows for targeted therapy without affecting normal flora or causing significant side effects.
Case Study Example
In a clinical trial involving patients with chronic lung infections caused by Pseudomonas aeruginosa, administration of the compound resulted in a notable reduction in bacterial load without adverse effects reported . This underscores its potential utility in treating resistant bacterial strains.
Properties
Molecular Formula |
C12H19ClN2O2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-3-14-12(15)8-16-11-6-4-5-10(7-11)9(2)13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H |
InChI Key |
KBUWXEYWFKTPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=CC=CC(=C1)C(C)N.Cl |
Origin of Product |
United States |
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